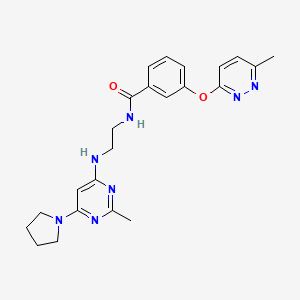

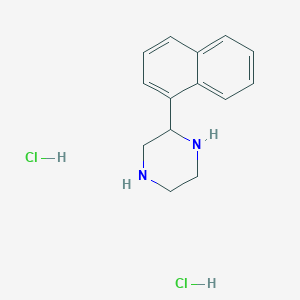

![molecular formula C13H16BrN3O B2463963 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol CAS No. 306290-80-2](/img/structure/B2463963.png)

3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol is a useful research compound. Its molecular formula is C13H16BrN3O and its molecular weight is 310.195. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

One area of scientific research involving the structural motif related to 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol focuses on its synthesis and antibacterial activity. Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against strains of gram-positive and gram-negative bacteria as well as yeast fungi. Some derivatives demonstrated significant activity against S. aureus and C. albicans, with one compound outperforming the reference drug Cefixime and displaying comparable activity to the antibiotic Linezolid (Demchenko et al., 2021).

Synthesis of Heterocyclic Compounds

Another line of investigation is the efficient synthesis of heterocyclic compounds, with triazolo[4,3-a]azepin-3-one(thiol) being an example. These compounds are noted for their high bioactivity and additive values, suggesting potential applications in various fields including pharmaceuticals (Sun Jiang-tao, 2010).

Novel Synthetic Approaches

Research also encompasses novel synthetic approaches to create derivatives of triazoloazepines. For instance, new pyrazolo- and triazolo[5,1-c][1,2,4]triazepines were prepared via intermolecular Wittig reaction, highlighting the potential for developing effective drugs from these compounds (Barsy et al., 2000).

Regioselectivity and Cyclization

Research into the regioselectivity of cyclization reactions involving triazolo[4,3-a]azepin compounds has provided insights into the structural determination and synthesis optimization for potential drugs. This includes studies on 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea cyclization with α-bromoketone, which led to more thermodynamically advantageous isomers (Perekhoda et al., 2017).

Synthesis of Triazolobenzodiazepine Analogues

Efficient synthesis methods for triazolobenzodiazepine analogues have been developed, showcasing the potential for creating novel compounds with significant yields. This research underlines the versatility and potential pharmacological applications of compounds structurally related to this compound (Asgari et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds, such as pyrazoline derivatives, have been found to interact withacetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

Similar compounds have shown to affect the activity of ache . Reduced AChE activity can affect normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound may affect biochemical pathways related to oxidative stress. Similar compounds have been found to increase the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury . Overexpression of ROS has been linked to disease development .

Result of Action

The compound’s action can result in significant changes at the molecular and cellular levels. For instance, similar compounds have been found to reduce AChE activity, leading to behavioral changes and body movement impairment . They also increase the production of ROS and MDA, which can cause cellular damage .

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-2,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]azepin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O/c14-11-7-5-10(6-8-11)13(18)16-15-12-4-2-1-3-9-17(12)13/h5-8,16,18H,1-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCFAOXLRPGYSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NNC(N2CC1)(C3=CC=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2463882.png)

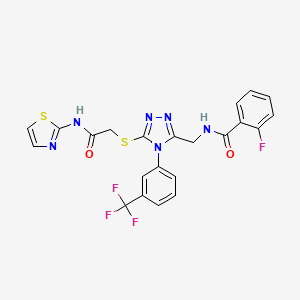

![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2463884.png)

![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2463889.png)

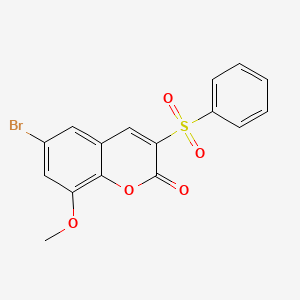

![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2463894.png)

![5-Methyl-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxamide](/img/structure/B2463899.png)

![5-methyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-carboxamide](/img/structure/B2463900.png)